molecular formula C11H15BrClN B566699 [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride CAS No. 1228879-39-7

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride

Cat. No. B566699
M. Wt: 276.602
InChI Key: BLMHWTQFVUHPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1228879-39-7 . It is a powder at room temperature . The compound has a molecular weight of 276.6 .


Molecular Structure Analysis

The molecular formula of “[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride” is C11H15BrClN . The InChI key is BLMHWTQFVUHPMP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 276.6 .

Scientific Research Applications

Synthetic Methods and Transformations

  • Synthesis of Isoindoles : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes (derived from 2-bromophenyl ketones or methanamines) with butyllithium leads to lithiobenzenes, which undergo cyclization to produce 2,3-dihydro-1H-isoindole-1-thiones. This method showcases the potential of bromophenyl methanamines in synthesizing heterocyclic compounds with possible biological activities (Kobayashi et al., 2013).

  • Cyclometalated Complexes : Cyclometalated Pd(II) and Ir(III) complexes using bromophenylpyridine ligands have been synthesized, demonstrating applications in luminescent materials and catalysis. This suggests the potential for bromophenyl methanamines in the development of metal-organic frameworks or catalytic systems (Chen Xu et al., 2014).

  • Quinazoline Synthesis : A CuI-catalyzed domino reaction between 1-(2-halophenyl)methanamines and amidines or imidates for the synthesis of 2-substituted quinazolines showcases the utility of halophenyl methanamines in synthesizing complex nitrogen-containing heterocycles, which are important in pharmaceutical research (Mohamed A. Omar et al., 2014).

  • Antibacterial Heterocycles : The use of bromophenyl compounds in synthesizing novel heterocyclic compounds with expected antibacterial activities highlights the potential for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride in antimicrobial research (M. El-Hashash et al., 2015).

  • Anticancer Drug Intermediates : The synthesis of t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, an anti-cancer drug intermediate, from a related bromophenyl compound, illustrates the potential application of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride in the synthesis of pharmaceutical intermediates (Song Hao, 2011).

properties

IUPAC Name

[1-(2-bromophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMHWTQFVUHPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride

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